molecular formula C11H14O2 B3178149 Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 39863-21-3

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate

Cat. No.: B3178149
CAS No.: 39863-21-3
M. Wt: 178.23 g/mol
InChI Key: GFQTZTQVDBODHC-UHFFFAOYSA-N
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Description

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3) is a high-purity chemical building block characterized by its bicyclic molecular structure. With the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, this compound is supplied as a research-grade reagent . Compounds based on the bicyclo[2.2.2]octa-2,5-diene scaffold are of significant interest in advanced organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis . Optically active 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes (bod ligands) can provide superior enantioselectivity compared to some phosphorus-based ligands in rhodium-catalyzed carbon-carbon bond-forming reactions, a crucial process for creating chiral molecules in pharmaceutical and fine chemical research . This ester derivative serves as a versatile synthetic intermediate for constructing such complex ligand systems. Proper handling is essential; this compound has associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For product integrity, store sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQTZTQVDBODHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2CCC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Octa 2,5 Diene Frameworks and Derivatives

Cycloaddition Strategies for Bicyclic Core Construction

Cycloaddition reactions represent the most powerful and direct methods for assembling the bicyclo[2.2.2]octadiene core. These reactions involve the formation of multiple carbon-carbon bonds in a single step, offering high atom and step economy. nih.govresearcher.life Modern advancements have led to the development of several distinct cycloaddition strategies, each providing unique advantages in terms of efficiency, selectivity, and substrate scope.

Modern Adaptations of Diels-Alder Reactions for Regioselectivity and Yield Enhancement

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the synthesis of the bicyclo[2.2.2]octadiene skeleton. rsc.org A key challenge in reactions involving unsymmetrical dienes and dienophiles is controlling the regioselectivity to favor the desired constitutional isomer. masterorganicchemistry.com

A direct and effective synthesis for a precursor to the title compound involves the Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and ethyl 3-bromopropiolate. rsc.orgdiva-portal.org This reaction proceeds by heating the neat mixture at 60°C for several days to afford Ethyl 3-bromobicyclo[2.2.2]octa-2,5-diene-2-carboxylate in good yield. semanticscholar.orgchalmers.se The subsequent functionalization of the bromine atom, for instance via Suzuki cross-coupling, allows for the introduction of various substituents onto the bicyclic framework. rsc.orgdiva-portal.org

Efforts to synthesize related structures using dienophiles like ethyl phenylpropiolate at high temperatures were less successful, leading to a significant amount of the aromatic retro-Diels-Alder byproduct. rsc.org The use of ethyl 3-bromopropiolate allows the reaction to proceed at a lower temperature (60°C), which minimizes the retro-Diels-Alder side reaction and improves the yield of the desired bicyclo[2.2.2]octadiene product. rsc.orgdiva-portal.org Lewis acid catalysis can also be employed to promote Diels-Alder reactions involving α-bromoacrylate dienophiles, often resulting in high yields and good selectivity. researchgate.net

Table 1: Diels-Alder Synthesis of Ethyl 3-bromobicyclo[2.2.2]octa-2,5-diene-2-carboxylate
DieneDienophileConditionsProductYieldReference
1,3-CyclohexadieneEthyl 3-bromopropiolate60°C, 4 daysEthyl 3-bromobicyclo[2.2.2]octa-2,5-diene-2-carboxylate71% rsc.orgdiva-portal.orgsemanticscholar.orgchalmers.se

Transition-Metal-Catalyzed Cycloadditions

While the Diels-Alder reaction is predominant, transition-metal-catalyzed cycloadditions offer alternative pathways. Although more commonly associated with using bicyclo[2.2.2]octadienes as chiral ligands for metals like rhodium and iridium, researchgate.netnih.govacs.org transition metals can also catalyze the formation of the core structure itself. For instance, Rh(I)/chiral diene complexes have been utilized as catalysts for asymmetric [4+2]-cycloadditions, demonstrating the role of metals in facilitating such transformations. nsf.gov The development of new chiral diene ligands, including those based on the bicyclo[2.2.2]octadiene scaffold, is crucial for advancing these catalytic asymmetric reactions. organic-chemistry.orgacs.org

Visible-Light Energy-Transfer-Catalyzed Dearomative Cycloadditions

A modern and powerful strategy for constructing complex three-dimensional molecules from simple flat aromatic compounds is through dearomative cycloadditions. rsc.org Recently, visible-light energy transfer (EnT) catalysis has emerged as a sustainable approach to overcome the large energetic barrier associated with disrupting aromaticity. rsc.orgnih.gov This method avoids the use of high-energy UV light, which can lead to side reactions. uni-regensburg.de

Specifically, the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes can be achieved using visible-light energy-transfer catalysis. rsc.org This process converts feedstock aromatic compounds into structurally diverse bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields. rsc.org The reaction proceeds by exciting a photosensitizer with visible light, which then transfers its energy to the aromatic substrate, enabling it to undergo cycloaddition with a tethered dienophile. uni-regensburg.deresearchgate.net This technique tolerates a wide range of functional groups, highlighting its synthetic utility. rsc.org

Intramolecular Cycloadditions in Complex Synthesis

Intramolecular cycloadditions provide a highly efficient route to polycyclic systems by forming multiple rings in a single transformation. The intramolecular [4+2] cycloaddition between arenes and allenes, first reported by Himbert, gives rapid access to the rigid bicyclo[2.2.2]octadiene scaffold. nih.govresearcher.life This methodology can be performed as a one-pot oxyalkynylation/cycloaddition reaction under mild conditions (23–90 °C), providing complex architectures with high efficiency. nih.govresearcher.life

This strategy has been successfully applied to the synthesis of diene ligands for metal catalysis. nih.govresearcher.lifeepfl.ch For example, the intramolecular cycloaddition of a chiral allenecarboxanilide can readily afford pseudoenantiomeric bicyclo[2.2.2]octa-2,5-dienes. researchgate.net Similarly, intramolecular Diels-Alder reactions of 6-alkenylcyclohexa-2,4-dien-1-ones have been studied to construct bicyclo[2.2.2]octane skeletons with bridged regioselectivity. nih.gov

Enantioselective Synthesis of Chiral Bicyclo[2.2.2]octa-2,5-diene Systems

The demand for enantiomerically pure bicyclo[2.2.2]octadiene ligands for asymmetric catalysis has driven the development of stereoselective synthetic routes. nsf.govescholarship.org Strategies generally fall into three categories: resolution of racemic materials, modification of chiral pool reagents, and asymmetric catalysis. nsf.gov

Routes from Chiral Precursors and Enantioenriched Intermediates

Utilizing starting materials from the chiral pool is a robust strategy for obtaining enantiomerically pure products. A notable example is the synthesis of a C1-symmetric chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative from the inexpensive terpene (–)-carvone in just five steps. acs.orgnih.gov This chiral borate (B1201080) serves as a stable and versatile precursor, allowing for the construction of a diverse library of chiral dienes through cross-coupling reactions with widely available aryl halides. acs.orgnih.gov Another approach starts with (R)-α-phellandrene, which undergoes a regio- and diastereoselective [4+2] cycloaddition to yield a chiral bicyclo[2.2.2]octadiene scaffold that can be further modified. organic-chemistry.org

Alternatively, enantiomerically pure intermediates can be obtained through the resolution of racemic mixtures. C2-symmetric bicyclo[2.2.2]octa-2,5-dienes have been prepared in enantiomerically pure form starting from bicyclo[2.2.2]octane-2,5-dione as a key intermediate. researchgate.netnih.gov The optical resolution of the racemic diketone can be achieved by fractional recrystallization of its dihydrazone formed with a chiral auxiliary. acs.org An organocatalytic one-pot Michael addition-aldol reaction has also been developed for the scalable synthesis of an enantiomerically pure precursor, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, which serves as a versatile starting material for various chiral dienes. acs.org

Table 2: Enantioselective Routes to Chiral Bicyclo[2.2.2]octadiene (BOD) Systems
StrategyChiral Source / MethodKey Intermediate / PrecursorReference
Chiral Pool Synthesis(–)-CarvoneChiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate acs.orgnih.gov
Chiral Pool Synthesis(R)-α-PhellandreneChiral bicyclo[2.2.2]octadiene scaffold with tertiary alcohol organic-chemistry.org
Resolution of RacemateFractional recrystallization(1R,4R)-bicyclo[2.2.2]octane-2,5-dione acs.org
Asymmetric OrganocatalysisOne-pot Michael addition-aldol6-Hydroxy-5-phenylbicyclo[2.2.2]octan-2-one acs.org

Organocatalytic Approaches to Chiral Bicyclic Scaffolds

The asymmetric synthesis of bicyclo[2.2.2]octane and its derivatives has been significantly advanced through the use of organocatalysis, which avoids the use of metal catalysts. These methods often provide high levels of enantioselectivity in the construction of the chiral bicyclic core.

One prominent organocatalytic strategy involves the use of chiral secondary amines to catalyze domino reactions. For instance, a highly enantioselective formal [4+2] cycloaddition has been developed to produce bicyclo[2.2.2]octane-1-carboxylates. researchgate.net This tandem reaction proceeds under mild, metal-free conditions, offering excellent yields and enantioselectivities. researchgate.net The proposed open transition state for this reaction, mediated by an organic base, highlights the subtlety of organocatalytic control. researchgate.net Similarly, domino Michael/Michael reactions mediated by diphenylprolinol silyl (B83357) ether have been employed to synthesize bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in nearly optically pure form. researchgate.net

Another powerful approach is the organocatalytic intramolecular Michael-aldol cascade reaction. This method has been successfully used to construct the bicyclo[2.2.2]octane skeleton. researchgate.net An operationally simple and scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene (bod*) ligands relies on a one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde. researchgate.netacs.org This process yields a crystalline bicyclic product that serves as a versatile precursor to various chiral dienes. researchgate.netacs.org

Furthermore, chiral oxaziridinium organocatalysts have proven effective in the enantioselective synthesis of bicyclo[2.2.2]octenones through a tandem ortho-hydroxylative phenol (B47542) dearomatization-[4+2] reaction. researchgate.netnih.govscite.ainih.gov This methodology is notable for its high enantioselectivity across a range of phenol substitution patterns and has been demonstrated on a gram scale. nih.govnih.gov The catalyst is available in both enantiomeric forms, allowing access to either enantiomer of the bicyclic product. nih.govnih.gov

Table 1: Overview of Organocatalytic Approaches to Chiral Bicyclo[2.2.2] Scaffolds
Organocatalytic StrategyKey Reaction TypeCatalyst ExampleProduct TypeKey Advantages
Domino ReactionFormal [4+2] CycloadditionOrganic BaseBicyclo[2.2.2]octane-1-carboxylates researchgate.netMetal-free, mild conditions, high enantioselectivity researchgate.net
Domino ReactionMichael/Michael ReactionDiphenylprolinol silyl etherBicyclo[2.2.2]octanes with quaternary bridgehead researchgate.netHigh diastereoselectivity, nearly optically pure products researchgate.net
Cascade ReactionMichael Addition-Aldol ReactionNot specifiedEnantiomerically pure bicyclo[2.2.2]octadiene (bod*) ligands researchgate.netacs.orgScalable, one-pot synthesis, crystalline product researchgate.netacs.org
Tandem Reactionortho-Hydroxylative Phenol Dearomatization-[4+2]Chiral OxaziridiniumBicyclo[2.2.2]octenones nih.govnih.govHigh enantioselectivity, gram-scale applicability, access to both enantiomers nih.govnih.gov

Functionalization Strategies for Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate Derivatives

The introduction of additional ester and carbonyl functionalities onto the bicyclo[2.2.2]octadiene framework can be achieved through various synthetic transformations. One notable method involves the oxidative scission of bicyclo[2.2.2]octenones. nih.gov This strategy allows for the cleavage of α-dimethoxy carbonyl groups, leading to highly functionalized cyclohexene (B86901) frameworks. nih.gov The oxidative cleavage can be chemoselective, leaving the olefinic bonds intact for further manipulation. nih.gov The cleaved carbonyls can be transformed into diverse functional groups, including diesters and lactone/nitrile moieties, thereby expanding the synthetic utility of the bicyclo[2.2.2] skeleton. nih.gov

In other instances, functionalization can be achieved by leveraging the existing reactivity of the bicyclic system. For example, in the synthesis of cedranoid sesquiterpenes, a bicyclo[2.2.2]octenone derivative was subjected to ozonolysis followed by an oxidative work-up to yield a carboxylic acid, which was then characterized as its diester. cdnsciencepub.com While not a direct addition to the title compound, this illustrates a method for generating carbonyl functionalities from the double bonds present in the bicyclo[2.2.2]octene system.

Furthermore, the synthesis of polycyclic spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives has been accomplished through a domino reaction involving 1,3-indanedione. acs.org In some cases, the relative configuration of the products was retained during subsequent acylation processes, highlighting the potential for stereocontrolled functionalization. acs.org

Halogenated bicyclo[2.2.2]octadiene derivatives are versatile intermediates for the introduction of aryl and alkyl substituents via transition metal-catalyzed cross-coupling reactions. The synthesis of C2-symmetric bicyclo[2.2.2]octadienes often proceeds through a ditriflate intermediate derived from the corresponding dione. acs.org This ditriflate can then undergo palladium-catalyzed cross-coupling with Grignard reagents to install phenyl or benzyl (B1604629) groups. acs.org

More specifically, a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative has been developed as a stable precursor for C1-symmetric chiral dienes. nih.gov This trifluoroborate, synthesized from inexpensive (-)-carvone, allows for the creation of large libraries of diversely substituted chiral dienes through cross-coupling reactions with a wide array of aryl halides. nih.gov

Palladium-catalyzed hydroarylation reactions, a type of reductive Heck reaction, have also been explored for bicyclic systems. nih.govmdpi.com However, rigid bicyclo[2.2.2]octenes have been found to react more slowly in these reactions compared to their bicyclo[2.2.1]heptene counterparts due to steric reasons. nih.govmdpi.com

Sonogashira coupling has also been successfully applied to functionalize bicyclo[2.2.2]octane systems. For example, asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators have been synthesized using Sonogashira coupling reactions, demonstrating the feasibility of introducing alkynyl groups onto this scaffold. beilstein-journals.org

Table 2: Cross-Coupling Methodologies for Aryl/Alkyl Substitution on Bicyclo[2.2.2] Scaffolds
Cross-Coupling ReactionCatalyst System (Example)SubstrateCoupling Partner (Example)Product
Palladium-catalyzedPdCl2(dppf) acs.org(R,R)-ditriflate acs.orgPhCH2MgBr, PhMgBr acs.org2,5-disubstituted (1R,4R)-bicyclo[2.2.2]octadienes acs.org
Suzuki-MiyauraNot specifiedChiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate nih.govAryl halides nih.govC1-symmetric chiral dienes nih.gov
Reductive Heck (Hydroarylation)Palladium-based nih.govmdpi.comBicyclo[2.2.2]octenes nih.govmdpi.comAryl halides nih.govmdpi.comArylated bicyclo[2.2.2]octanes nih.govmdpi.com
SonogashiraNot specifiedHalogenated Bicyclo[2.2.2]octane beilstein-journals.orgTerminal alkynes beilstein-journals.orgEthynyl-substituted bicyclo[2.2.2]octanes beilstein-journals.org

The multistep functionalization of bicyclo[2.2.2]octadiene derivatives while maintaining stereochemical integrity is crucial for the synthesis of complex chiral molecules. Several strategies have been employed to achieve this.

In the synthesis of the bicyclo[2.2.2]diazaoctane core of certain alkaloids, an intramolecular SN2′ cyclization was a key step. nih.govnih.gov Extensive optimization of the reaction conditions, including the choice of base and solvent, was necessary to achieve high stereoselectivity in the formation of the bicyclic core. nih.gov This highlights the sensitivity of stereochemical outcomes to reaction parameters.

Biomimetic Diels-Alder reactions have also been utilized to construct the bicyclo[2.2.2]diazaoctane core. nih.gov In one example, an intramolecular Diels-Alder reaction of an azadiene intermediate proceeded to give a mixture of diastereomers, demonstrating that while the bicyclic framework can be formed efficiently, controlling the stereochemistry can be challenging. nih.gov

The synthesis of highly functionalized bicyclo[3.2.2]nonene derivatives has been achieved from C2-symmetric bicyclo[2.2.2]octene precursors through a ring-expansion reaction, with the initial stereochemistry of the bicyclo[2.2.2]octene being carried through to the final product. researchgate.net The synthesis of the enantiomerically pure bicyclo[2.2.2]octene starting material was accomplished via a Diels-Alder reaction followed by an enzymatic kinetic resolution, ensuring a high level of stereochemical control from the outset. researchgate.net

Furthermore, the synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives has been achieved through stereoselective functionalization of an N-protected precursor. researchgate.net This was followed by transformations such as epoxidation of the olefinic bond, demonstrating that subsequent reactions can be performed while preserving the endo stereochemistry. researchgate.net

Large-Scale Synthetic Approaches and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of bicyclo[2.2.2]octadiene derivatives presents several challenges, including safety, cost-effectiveness, and the need for robust and scalable procedures that avoid chromatographic purification.

A notable example is the development of a scalable, practical, and volume-efficient route to 5-phenylbicyclo[2.2.2]oct-5-en-2-one, which delivered the product in 44% yield over six chemical steps with only two isolated intermediates. researchgate.net An initial route for this compound delivered kilogram quantities but relied on α-acetoxyacrylonitrile as a dienophile. researchgate.net However, process safety data prompted the development of a safer Diels-Alder reaction using α-chloroacrylonitrile. researchgate.net Importantly, this multi-kilogram synthesis was achieved without the need for chromatography or distillation. researchgate.net

The industrial applications of the Diels-Alder reaction, while powerful for generating molecular complexity, are somewhat limited due to safety concerns with reactive dienes and dienophiles, and the accessibility of precursors at production scale. scribd.com Nevertheless, there are documented large-scale applications in the production of pharmaceuticals, agrochemicals, and fragrances. scribd.com

For the synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands, an organocatalytic one-pot Michael addition-aldol reaction has been shown to be operationally simple and scalable. acs.org The practicality of organocatalytic methods for large-scale synthesis has also been demonstrated in the enantioselective synthesis of bicyclo[2.2.2]octenones using a chiral oxaziridinium catalyst, which was successful on a gram scale with a reduced catalyst loading. nih.govnih.gov

Process optimization often involves a deep understanding of the reaction mechanism and the influence of various parameters. For instance, in the synthesis of a key bicyclic intermediate, optimization of an intramolecular aldol (B89426) reaction was crucial. This led to a Crystallization Induced Diastereomer Transformation (CIDT), which allowed for the isolation of the desired intermediate in high chemical and chiral purity without chromatography.

Table 3: Considerations for Large-Scale Synthesis of Bicyclo[2.2.2]octadiene Derivatives
AspectChallengeSolution/Approach
SafetyUse of highly reactive and potentially hazardous reagents (e.g., α-acetoxyacrylonitrile) researchgate.netDevelopment of alternative routes with safer reagents (e.g., α-chloroacrylonitrile) researchgate.net
ScalabilityReactions requiring cryogenic temperatures or specialized equipment.Development of one-pot procedures and reactions at or above ambient temperature. acs.org
PurificationReliance on chromatographic separation, which is not ideal for large quantities. researchgate.netDevelopment of processes that yield crystalline intermediates or products, allowing for purification by recrystallization. researchgate.netacs.org
Stereochemical ControlMaintaining high enantiomeric purity throughout a multi-step synthesis.Use of highly stereoselective reactions, such as organocatalyzed transformations and enzymatic resolutions. researchgate.net
Cost-EffectivenessUse of expensive starting materials, reagents, or catalysts.Development of routes from inexpensive starting materials and use of catalytic rather than stoichiometric reagents. acs.orgnih.gov

Mechanistic Investigations and Reactivity Profiles of the Bicyclo 2.2.2 Octa 2,5 Diene System

Electrophilic Reaction Mechanisms

The π-systems of the bicyclo[2.2.2]octa-2,5-diene core are susceptible to attack by electrophiles. The regioselectivity and stereoselectivity of these reactions, as well as the propensity for skeletal rearrangements, are central themes in its chemical behavior.

The electrophilic addition of bromine to the parent bicyclo[2.2.2]octa-2,5-diene system is a well-studied reaction that often proceeds with significant skeletal rearrangement. researchgate.net Theoretical studies on the parent diene indicate that the reaction involves the formation of cationic intermediates. While initial attack can form bridged bromonium ions, the most stable cationic intermediates are those that have undergone rearrangement. researchgate.net Consequently, the formation of rearranged addition products is a predicted and observed outcome in the ionic addition reactions of halogens to bicyclo[2.2.2]octa-2,5-diene. researchgate.net

In related dibenzobicyclo[2.2.2]octadiene systems, treatment with bromine has also been shown to induce Wagner-Meerwein type rearrangements. researchgate.netacs.org For Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate, the electrophilic attack by bromine is expected to be directed by the electronic influence of the ester group. The electron-withdrawing nature of the carboxylate deactivates the double bond to which it is attached (the C2=C3 bond), making the remote C5=C6 double bond more susceptible to initial electrophilic attack.

The reaction likely proceeds through a bridged bromonium ion intermediate. This intermediate is unstable and can collapse through nucleophilic attack by a bromide ion or, more commonly, undergo skeletal rearrangement to a more stable carbocation before product formation. This can lead to the formation of products with altered bicyclic frameworks, such as the bicyclo[3.2.1]octane system. researchgate.net The exact product distribution would depend on reaction conditions such as solvent and temperature.

Reduction Chemistry

The reduction of the double bonds in this compound provides a route to the saturated bicyclo[2.2.2]octane scaffold. Catalytic hydrogenation is the most common method for this transformation.

Catalytic hydrogenation of the bicyclo[2.2.2]octa-2,5-diene system proceeds stepwise to first yield the corresponding bicyclo[2.2.2]octene and finally the fully saturated bicyclo[2.2.2]octane. The energetics of this process have been determined for the parent hydrocarbon. The heat of hydrogenation for bicyclo[2.2.2]octa-2,5-diene to bicyclo[2.2.2]octane is -235.2 ± 0.42 kJ/mol in acetic acid. nist.govacs.org This value reflects the strain inherent in the bicyclic diene system.

The hydrogenation of this compound is expected to yield Ethyl bicyclo[2.2.2]octane-2-carboxylate. The reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The two double bonds are reduced sequentially.

Table 1: Enthalpy of Hydrogenation for the Bicyclo[2.2.2]octadiene System
ReactionΔrH° (kJ/mol)Phase/SolventReference
Bicyclo[2.2.2]octa-2,5-diene + 2 H₂ → Bicyclo[2.2.2]octane-235.2 ± 0.42Liquid (Acetic Acid) nist.govacs.org
Bicyclo[2.2.2]octene + H₂ → Bicyclo[2.2.2]octane-114.2Liquid (Acetic Acid) acs.org

Oxidative Transformations

The oxidation of this compound can lead to a variety of products, including ring-scission products and rearranged skeletons, depending on the reagents and conditions employed.

Oxidative cleavage of the carbon-carbon bonds within the bicyclo[2.2.2]octane framework can be a powerful synthetic tool for accessing diverse molecular architectures. nih.gov While direct oxidative scission of the double bonds in this compound with strong oxidizing agents like ozone or potassium permanganate (B83412) would lead to cleavage of the six-membered rings, more selective transformations are possible.

In related bicyclo[2.2.2]octenone systems, selective oxidative scission of the C1-C2 single bond has been achieved while leaving a C=C double bond intact. nih.gov This type of transformation often requires initial functionalization of the target bond. For the title compound, this could involve epoxidation of one of the double bonds followed by acid- or base-catalyzed rearrangement and cleavage. Such reactions can transform the bicyclo[2.2.2] skeleton into highly functionalized cyclohexene (B86901) or cis-decalin frameworks. nih.gov

The carboxylic acid precursor to this compound, or related dicarboxylic acid derivatives, can undergo oxidative decarboxylation, often accompanied by skeletal rearrangements. The Hunsdiecker reaction or treatment with reagents like lead tetraacetate can facilitate this transformation. researchgate.netcdnsciencepub.com

Pericyclic Reactions and Rearrangements

The reactivity of this compound is significantly influenced by pericyclic reactions, which are concerted processes involving a cyclic transition state. These reactions, often initiated by thermal or photochemical stimuli, lead to profound structural reorganizations.

The bicyclo[2.2.2]octa-2,5-diene skeleton is susceptible to thermally induced rearrangements and fragmentations. A primary pathway for its decomposition at elevated temperatures is the retro-Diels-Alder reaction. rsc.orgresearchgate.net This thermal instability is a critical consideration in synthetic applications; for instance, subsequent reactions on substituted bicyclooctadienes, such as Suzuki cross-couplings, are often conducted at temperatures below 60°C to prevent this degradation pathway. rsc.orgresearchgate.net The retro-Diels-Alder reaction is driven by the formation of stable products, typically an aromatic ring and a small alkene like ethene. rsc.org

In related substituted bicyclo[2.2.2]octadiene systems, another observed thermal fragmentation is the Alder-Rickert reaction. cdnsciencepub.com This process involves the loss of a stable small molecule from the initial adduct. For example, a related methoxy-substituted bicyclo[2.2.2]octadiene adduct has been shown to eliminate propene upon heating to form a substituted phthalate (B1215562) derivative. cdnsciencepub.com While not directly documented for the title compound, this pathway represents a potential thermal fragmentation route for appropriately substituted analogues.

Pyrolysis of bicyclic systems can also lead to isomerization without fragmentation through intermediates like diradicals arising from pericyclic reactions. researchgate.net

The retro-Diels-Alder (rDA) reaction of the bicyclo[2.2.2]octa-2,5-diene system is not merely a degradation pathway but also a powerful tool in organic synthesis. A key application is in domino reaction sequences, where an rDA reaction is immediately followed by a Diels-Alder reaction with a different partner. core.ac.ukresearchgate.net This strategy allows for the in-situ generation of reactive intermediates that would be difficult to handle otherwise. core.ac.ukresearchgate.net

For example, bicyclo[2.2.2]octadienone derivatives, which are structurally similar to this compound, can be pyrolyzed to generate highly reactive masked o-benzoquinones as intermediates. core.ac.ukresearchgate.net These intermediates are immediately trapped by various dienophiles present in the reaction mixture to form new, highly functionalized bicyclic adducts in good to excellent yields. core.ac.ukresearchgate.net The formation of a stable aromatic byproduct is often a driving force for the initial rDA step. rsc.org

Beyond the common retro-Diels-Alder pathway, the bicyclo[2.2.2]octane framework can undergo several unconventional rearrangements. Under certain conditions, oxidative decarboxylation of related bicyclo[2.2.2]octane dicarboxylic acids can lead to the formation of a carbonium ion intermediate. This intermediate can then undergo rearrangement via a 1,2-acyl migration to yield a bicyclo[3.2.1]octane system, representing a significant skeletal reorganization. cdnsciencepub.com

Another unconventional transformation within this ring system is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This reaction has been used to generate highly strained and transient alkynes, such as bicyclo[2.2.2]oct-2-yne, from corresponding alkylidene carbene precursors. nih.gov While not originating from this compound itself, this demonstrates the capacity of the bicyclic skeleton to participate in high-energy transformations leading to unconventional structures. nih.gov Other pericyclic reactions observed in related bicyclo[2.2.2]octene systems include Cope rearrangements and 1,3-acyl shifts, further highlighting the diverse rearrangement possibilities. researchgate.net

Interactions with Metal Catalysts: Influence on Reactivity and Selectivity

The diene functionality within the this compound structure allows it to act as a ligand for transition metals, influencing catalytic processes and enabling further functionalization. The unique C2-symmetric structure of some substituted bicyclo[2.2.2]octadienes makes them effective chiral ligands in asymmetric catalysis. acs.org For example, 2,5-diphenylbicyclo[2.2.2]octa-2,5-diene has been successfully employed as a ligand in rhodium-catalyzed asymmetric arylation of imines, achieving high enantioselectivity. acs.org

The reactivity of the bicyclo[2.2.2]octadiene core can be directly modified using metal catalysts. A prominent example is the palladium-catalyzed Suzuki cross-coupling reaction. Ethyl 3-bromobicyclo[2.2.2]octa-2,5-diene-2-carboxylate, a derivative of the title compound, readily participates in Suzuki reactions with various boronic acids. rsc.orgresearchgate.net This reaction, typically catalyzed by a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand like RuPhos, allows for the introduction of aryl or other organic fragments onto the bicyclic core, demonstrating a powerful method for structural elaboration. rsc.orgsemanticscholar.org This highlights the crucial role of metal catalysts in overcoming the inherent reactivity limitations of the C-X bond and enabling the formation of new C-C bonds on the bicyclic system.

Advanced Structural Analysis and Stereochemical Principles

Conformational Analysis of Bridged Bicyclic Systems

The bicyclo[2.2.2]octane skeleton is characterized by a "twisted-boat" conformation for each of its three six-membered rings. In the case of ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate, the presence of two double bonds within the bicyclic framework significantly flattens these rings, leading to a more rigid structure with limited conformational flexibility. The geometry of the bicyclo[2.2.2]octenone system, a related structure, is known to be distorted by the presence of fused rings, and similar distortions can be anticipated for the title compound due to the ethyl carboxylate substituent. cdnsciencepub.com

The ethyl carboxylate group at the C2 position introduces steric and electronic perturbations. The ester group is expected to adopt a conformation that minimizes steric hindrance with the rest of the bicyclic framework. Rotation around the C2-C(O) bond and the C(O)-O bond will be restricted. The preferred conformation will likely involve the carbonyl group being oriented to reduce interactions with the adjacent bridgehead proton and the ethylene (B1197577) bridges. This conformational preference can have a significant impact on the molecule's reactivity and its interactions with other molecules.

Principles of Stereochemical Control in Synthesis and Transformations

The synthesis of this compound and its derivatives often relies on the Diels-Alder reaction, a powerful tool for the formation of six-membered rings with a high degree of stereochemical control. The reaction between a 1,3-cyclohexadiene (B119728) and a substituted alkyne, such as ethyl propiolate, is a common route. rsc.orgresearchgate.net

A key principle governing the stereochemistry of the Diels-Alder reaction is the "endo rule," which predicts that the dienophile's substituent will preferentially occupy the endo position in the transition state, leading to the endo isomer as the major product. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent of the dienophile. While the initial adduct from a cyclohexadiene and an alkyne does not have endo/exo isomerism at the newly formed stereocenters, subsequent transformations of the bicyclic system would be influenced by the established stereochemistry of the bridgehead carbons and the substituent.

For instance, in the synthesis of related bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydrides, the addition of maleic anhydride (B1165640) to a cyclohexadiene derivative proceeds via an endo transition state. cdnsciencepub.com This demonstrates the predictable nature of stereochemical control in the formation of this bicyclic system.

Influence of Molecular Strain and Geometry on Reactivity

The bicyclo[2.2.2]octa-2,5-diene framework possesses significant ring strain due to the enforced eclipsed or nearly eclipsed conformations along the ethylene bridges and the deviation of bond angles from ideal values. This inherent strain is a driving force for various chemical transformations. For instance, highly strained reactive intermediates can be generated from bicyclic systems, leading to unique products. ualberta.ca

The geometry of the double bonds in this compound is also noteworthy. The bridgehead double bond (at C2) is part of a strained system. This strain can influence the reactivity of the double bond, making it more susceptible to certain types of reactions, such as additions or cycloadditions, that relieve this strain.

Studies on related bicyclo[2.2.2]octanone systems have shown that ring strain can dictate the outcome of reactions. For example, in acyl radical reactions, the strain of a fused ring can determine whether a cyclized or a rearranged product is formed. nih.gov Similarly, the strain in this compound is expected to play a crucial role in its reactivity, potentially leading to skeletal rearrangements under certain reaction conditions. The high temperatures required for some Diels-Alder reactions to form bicyclooctadienes can also favor retro-Diels-Alder reactions, highlighting the influence of thermodynamics on the reactivity of these strained systems. rsc.org

Through-Bond and Through-Space Electronic Interactions

In bicyclic systems like this compound, the rigid framework allows for significant through-bond and through-space electronic interactions between the two non-conjugated double bonds and the carbonyl group of the ethyl carboxylate substituent.

Through-space interactions occur when the orbitals of non-bonded atoms overlap in space. In the bicyclo[2.2.2]octa-2,5-diene system, the two C=C double bonds are held in close proximity, allowing for potential overlap of their π-orbitals. This interaction can influence the electronic properties of the molecule, such as its ionization potential and UV-visible absorption spectrum. Computational studies on similar systems, like [2.2]cyclophanes, have shown that through-space interactions can be significant and stabilizing. figshare.comnih.gov

Through-bond interactions are electronic effects that are transmitted through the sigma bond framework of the molecule. In this compound, the sigma bonds of the bicyclic system can mediate electronic communication between the two double bonds and the ester functionality. This can affect the reactivity of one functional group based on the electronic nature of the other. The electronic structure of the related bicyclo[2.2.2]octa-2,5-dione has been investigated using electron momentum spectroscopy, providing insights into the electronic interactions within this framework. scispace.com

The interplay of these through-bond and through-space interactions is a key feature of the electronic structure of bridged bicyclic molecules and can have profound effects on their chemical and physical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving the bicyclo[2.2.2]octadiene scaffold. By calculating the potential energy surface of a reaction, DFT allows for the detailed characterization of pathways, including the identification of short-lived transition states and intermediates.

Computational studies have successfully mapped the stepwise and concerted mechanisms of various reactions involving bicyclo[2.2.2]octadienes. For instance, in the homo-Diels-Alder reactions of bicyclo[2.2.2]octa-2,5-diene with dienophiles like N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), computational results indicate the reaction proceeds through an intermediate-free, single-step cycloaddition. bohrium.com In contrast, formal dyotropic rearrangements of related Himbert arene/allene cycloadducts, which also feature the bicyclo[2.2.2]octadiene core, have been shown through DFT calculations to proceed via a stepwise mechanism involving a zwitterionic intermediate. comporgchem.com

Similarly, investigations into the electrophilic addition of halogens like chlorine and bromine to the parent bicyclo[2.2.2]octa-2,5-diene have utilized ab initio methods to study the cationic intermediates. researchgate.net These studies reveal that the reaction likely proceeds through the most stable cationic intermediates, which are often rearranged structures rather than simple bridged halonium ions. researchgate.net The ability to calculate the geometries and energies of these transient species provides a foundational understanding of the reaction's progression and product distribution. comporgchem.com

Table 1: Calculated Relative Energies for the Dyotropic Rearrangement of a Bicyclo[2.2.2]octadiene System comporgchem.com Calculations performed at the M06-2X/6-311+G(d,p) level with geometries optimized at the B3LYP/6-31G(d) level.

SpeciesDescriptionRelative Energy (kcal/mol)
1 Reactant (Bicyclo[2.2.2]octadiene derivative)0.0
TS1 First Transition State35.6
2 Zwitterionic Intermediate21.9
TS2 Second Transition State (Rate-determining)40.1
3 Product (Bicyclo[3.2.1]octadiene derivative)-4.2

DFT and other quantum chemical methods are crucial for determining the relative stabilities of various structural isomers and conformations, which in turn dictates product selectivity. In the electrophilic addition of bromine to bicyclo[2.2.2]octa-2,5-diene, computational analysis showed that the bridged endo-bromonium cation is more stable than the exo-bromonium cation. researchgate.net Conversely, for chlorine addition, the bridged exo-chloronium cation is calculated to be more stable than its endo counterpart. researchgate.net These subtle energy differences, accurately predicted by theory, explain the observed stereochemical outcomes of such reactions.

Conformational analysis of the bicyclo[2.2.2]octadiene skeleton and its derivatives is also a key area of computational study. gerit-brandenburg.de While the parent scaffold is relatively rigid, substituents can introduce conformational preferences. Theoretical methods allow for the calculation of the energies of different conformers, helping to understand how the three-dimensional structure of a molecule like Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate influences its reactivity and properties.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, explaining its bonding, stability, and spectroscopic properties.

The electronic structure of the bicyclo[2.2.2]octa-2,5-diene system is characterized by the interaction between the two π-systems held in a rigid, parallel arrangement by the bicyclic framework. nih.gov Quantum chemical studies, often correlated with experimental data from photoelectron spectroscopy, have been used to analyze the valence electronic structure. acs.org These studies investigate the through-space and through-bond interactions between the double bonds. In the related, more strained molecule barrelene (bicyclo[2.2.2]octa-2,5,7-triene), computational work confirms significant interaction between the three π-systems. nih.gov For bicyclo[2.2.2]octa-2,5-diene, these calculations help quantify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding its reactivity in cycloaddition reactions. acs.org

The introduction of an ethyl carboxylate group would be expected to influence the electronic structure by withdrawing electron density, thus lowering the energy of the HOMO and LUMO of the diene system, a prediction that can be precisely quantified through DFT calculations.

The bicyclo[2.2.2]octadiene framework possesses inherent ring strain due to the geometric constraints of the bicyclic system. nih.govwiley-vch.de This strain has a profound effect on the molecule's electronic properties and reactivity. Computational studies have shown that this strain energy contributes to the driving force for rearrangement reactions. nih.gov The lack of reactivity of bicyclo[2.2.2]octa-2,5-diene toward singlet oxygen, compared to the more strained barrelene, is attributed to its greater flexibility and significantly lower strain. nih.gov

Computational methods can quantify this strain energy and analyze how it perturbs the electronic structure, for instance, by affecting the pyramidalization at the olefinic carbon atoms. acs.org This strain can be harnessed in applications like molecular solar thermal energy storage, where the release of strain energy upon isomerization is a key principle. chalmers.se

Computational Design and Optimization of Functionalized Bicyclo[2.2.2]octa-2,5-diene Systems

Theoretical chemistry plays a proactive role in the rational design of new molecules with desired properties. Functionalized bicyclo[2.2.2]octa-2,5-diene systems are being computationally designed and evaluated for specific applications, most notably for molecular solar thermal (MOST) energy storage. chalmers.seresearchgate.net

In MOST systems, a molecule absorbs solar energy and undergoes a photoisomerization to a higher-energy, metastable isomer. The energy is later released as heat when the isomer reverts to its original form. The bicyclo[2.2.2]octadiene (BOD) to tetracyclooctane (TCO) transformation is a promising candidate for such systems. researchgate.net

A DFT-based modeling framework has been developed to screen potential BOD derivatives. researchgate.net These calculations can predict key properties such as:

Absorption Spectra: To ensure a good match with the solar spectrum.

Storage Energies: To maximize the amount of energy stored per molecule.

Thermal Half-lives: To ensure the high-energy isomer is stable enough for long-term storage but can be triggered to release energy when needed. researchgate.net

This computational approach allows for the virtual screening of numerous candidates, identifying those with the most promising properties before undertaking complex and time-consuming synthesis. This strategy paves the way for the rational design of practical MOST systems based on the bicyclo[2.2.2]octadiene scaffold. researchgate.net

Prediction of Photophysical Properties and Energy Storage Capacity

Computational models, particularly DFT, are employed to predict the absorption spectra and energy storage capabilities of bicyclooctadiene (BOD) systems. For a series of donor/acceptor substituted BODs derived from this compound, these calculations have been shown to be in good agreement with experimental findings. rsc.org

The energy storage density is a critical parameter for MOST systems. Computational studies on BOD derivatives have revealed significant potential, with storage energies calculated to be in the range of 143–153 kJ mol⁻¹ (0.47–0.51 MJ kg⁻¹). rsc.org This represents a substantial increase, up to 76% higher, compared to the corresponding and more commonly studied norbornadiene systems. rsc.org The table below summarizes the computed storage energies and densities for a selection of these derivatives.

CompoundSubstituentCalculated Storage Energy (kJ mol⁻¹)Calculated Storage Density (MJ kg⁻¹)
Derivative 1-OCH₃ (para)1430.47
Derivative 2-OCH₃ (ortho)1450.48
Derivative 3-Naphthyl1530.51

These theoretical predictions highlight the significant influence of substituent groups on the energy storage capacity of the BOD framework. The introduction of donor groups can effectively modulate the electronic properties of the molecule, leading to enhanced energy storage.

Rational Design for Enhanced Thermal Back-Conversion Barriers

A crucial aspect of designing effective MOST systems is controlling the rate of thermal back-conversion from the high-energy photoisomer to the parent compound. A high energy barrier for this process is desirable to ensure long-term storage of the captured solar energy. Computational studies are essential for understanding and predicting these barriers, thereby guiding the rational design of molecules with prolonged half-lives of the metastable state.

For derivatives of this compound, DFT-based modeling has been utilized to assess the reaction barriers for the thermal back-conversion. rsc.org It has been demonstrated that the half-life of the corresponding tetracyclooctane (TCO) photoisomers can be engineered from seconds to minutes through strategic molecular design. rsc.org

The rational design principles derived from these computational studies often involve the introduction of sterically demanding substituents. These bulky groups can hinder the rotational motion of the side groups along the back-conversion pathway, thereby increasing the activation energy for this process and prolonging the half-life of the energy-rich photoisomer. rsc.org The table below illustrates the effect of different substituents on the calculated and experimental half-lives of the TCOs.

CompoundSubstituentCalculated Half-life (s)Experimental Half-life (s)
Derivative 1-OCH₃ (para)~3029.9
Derivative 2-OCH₃ (ortho)~8079.8
Derivative 3-Naphthyl~120117.2

These findings underscore the power of computational chemistry in the rational design of advanced molecular photoswitches. By systematically modifying the structure of this compound and evaluating the resulting changes in photophysical and energetic properties through theoretical calculations, researchers can accelerate the development of next-generation materials for solar energy storage.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate, offering a wealth of information regarding its intricate structure and stereochemistry.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the different protons within the molecule. The olefinic protons of the bicyclic framework typically appear in the downfield region, while the bridgehead and methylene (B1212753) bridge protons are found further upfield. The ethyl ester protons exhibit characteristic quartet and triplet patterns.

Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbon of the ester, the olefinic carbons, the bridgehead carbons, and the methylene bridge carbons. Analysis of coupling constants (J) in the ¹H NMR spectrum is crucial for determining the spatial relationships between adjacent protons, which in turn helps to define the stereochemistry of the bicyclic system.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following data is based on reported values for the named compound.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Olefinic Protons~6.30 - 6.36~132.4 - 135.1
Bridgehead Protons~3.90 - 4.32~40.3 - 50.9
Methylene Bridge Protons~1.27 - 1.63~24.9
-O-CH₂-CH₃~4.17 - 4.28 (q)~60.9
-O-CH₂-CH₃~1.27 - 1.41 (t)~14.4
C=O-~164.1

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all ¹H and ¹³C signals and for elucidating the complex connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems throughout the molecule. For instance, the correlations between the olefinic protons and the bridgehead protons can be readily identified.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the ethyl ester group to the bicyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry of the molecule, for example, by observing through-space interactions between protons on the different bridges of the bicyclic system. For substituted derivatives, NOESY can reveal the preferred conformation of the substituent relative to the bicyclic framework. rsc.org

Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as conformational changes in this compound and its derivatives. For certain substituted analogues, hindered rotation around single bonds can lead to the presence of different conformers or rotamers at room temperature, which may be observable as separate sets of signals in the NMR spectra. rsc.org By increasing the temperature, the rate of interconversion between these conformers can be increased, leading to coalescence of the signals. Analysis of the spectra at different temperatures can provide thermodynamic parameters for these dynamic processes.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives Note: The following data is based on reported values for closely related compounds. semanticscholar.orgrsc.org

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-H stretch (alkenyl)~3050
C-H stretch (aliphatic)~2850 - 2950
C=O stretch (ester)~1710 - 1740
C=C stretch (alkenyl)~1630 - 1660
C-O stretch (ester)~1000 - 1300

High-Resolution Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular mass of this compound, which allows for the unambiguous confirmation of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for bicyclo[2.2.2]octadiene systems is a retro-Diels-Alder reaction, which would result in the loss of ethene. Other characteristic fragmentations would involve the ethyl ester group.

Electron Momentum Spectroscopy (EMS) and Photoelectron Spectroscopy for Orbital Characterization

While less commonly applied for routine structural characterization, Electron Momentum Spectroscopy (EMS) and Photoelectron Spectroscopy (PES) are advanced techniques that can provide detailed information about the electronic structure and orbital characteristics of this compound.

Photoelectron Spectroscopy (PES): This technique measures the ionization energies of molecules, which, according to Koopmans' theorem, can be related to the energies of the molecular orbitals. For the parent bicyclo[2.2.2]octa-2,5-diene, the PES spectrum shows distinct bands corresponding to the ionization from the π-orbitals of the double bonds and the σ-orbitals of the bicyclic framework. nist.gov The interaction between the two π-systems in the bicyclic structure can lead to a splitting of the corresponding ionization energies.

Electron Momentum Spectroscopy (EMS): EMS is a unique technique that not only measures the binding energies of electrons but also maps their momentum distributions within the orbitals. This provides a direct experimental visualization of the orbital wavefunctions in momentum space. For a molecule like this compound, EMS could be used to characterize the momentum profiles of the π-orbitals and to study the through-space and through-bond interactions between the double bonds.

Gas Electron Diffraction for Gas-Phase Molecular Geometry and Symmetry Determination

While a dedicated gas electron diffraction study for this compound has not been reported, extensive research on the parent bicyclo[2.2.2]octa-2,5-diene provides a robust framework for understanding its molecular geometry. oup.com These studies are foundational for predicting the structural parameters of its derivatives.

The structural parameters for the bicyclo[2.2.2]octa-2,5-diene framework, as determined by gas electron diffraction, are detailed in the table below. oup.com These values provide a reliable approximation for the corresponding parameters in this compound.

Table 1: Structural Parameters of Gaseous Bicyclo[2.2.2]octa-2,5-diene

Parameter Bond/Angle Value
Bond Lengths (rₐ)
C(sp²)–C(sp²) 1.339 ± 0.005 Å
C(sp²)–C(sp³) 1.521 ± 0.008 Å
C(sp³)–C(sp³) 1.553 ± 0.017 Å
C(sp³)–H 1.105 ± 0.012 Å
Bond Angles (∠)
∠C–C=C 113.5 ± 0.5°
∠C=C–H 125.5 ± 4.0°
∠H–C–H 111.3 ± 7.0°
Dihedral Angle (θ)

Data sourced from a gas electron diffraction study of bicyclo[2.2.2]octa-2,5-diene. oup.com

It is important to note that the geometry of the ethyl carboxylate substituent itself is influenced by electronic and steric factors. The carboxylate group is expected to be planar. The conformation of the ethyl group relative to the bicyclic cage is likely to be the one that minimizes steric hindrance.

In contrast, the fully saturated parent compound, bicyclo[2.2.2]octane, exhibits a "quasi-D₃ₕ structure" in the gas phase. oup.com This higher symmetry is disrupted by the introduction of double bonds in the diene, leading to the observed C₂ᵥ symmetry. oup.com The substitution with the ethyl carboxylate group further lowers this symmetry.

The detailed research findings for the parent diene indicate a rigid and strained bicyclic framework. The dihedral angle of 123.4° between the two planes containing the vinyl groups is a key characteristic of this strained system. oup.com This inherent strain influences the reactivity of the molecule. The bond lengths and angles within the bicyclic core of this compound are expected to closely mirror those of the unsubstituted diene.

Applications in Cutting Edge Organic Synthesis and Catalysis

Chiral Bicyclo[2.2.2]octa-2,5-diene Ligands in Asymmetric Catalysis

Chiral dienes based on the bicyclo[2.2.2]octa-2,5-diene (bod*) skeleton have emerged as a highly effective class of ligands in transition metal-catalyzed asymmetric synthesis. diva-portal.org Their unique structural and electronic properties often lead to superior enantioselectivity and catalytic activity compared to traditional chiral phosphine (B1218219) ligands in a variety of carbon-carbon bond-forming reactions. diva-portal.org

Design Principles for Enantioselective Catalysts

The design of effective chiral ligands for enantioselective catalysis hinges on creating a well-defined and sterically demanding chiral environment around the metal center. For bicyclo[2.2.2]octa-2,5-diene ligands, several key principles are employed to maximize enantiocontrol.

A predominant design strategy involves the use of C2-symmetry, where the ligand possesses a two-fold rotational axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, simplifying the catalytic cycle and often leading to higher enantioselectivity. diva-portal.org The introduction of bulky substituents at the 2- and 5-positions of the bicyclo[2.2.2]octadiene core is a critical feature. These substituents create a "chiral pocket" around the coordinated metal, effectively shielding one face of the substrate and directing the incoming nucleophile to the other, thereby controlling the stereochemical outcome of the reaction.

The rigid bicyclic framework of the ligand is also crucial, as it minimizes conformational flexibility. This rigidity ensures that the chiral environment is well-maintained throughout the catalytic cycle, which is essential for achieving high levels of asymmetric induction.

Application in Asymmetric 1,4-Addition Reactions

One of the most successful applications of chiral bicyclo[2.2.2]octa-2,5-diene ligands is in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds. labsolu.ca This reaction is a powerful tool for the enantioselective construction of carbon-carbon bonds.

Rhodium complexes of chiral bod* ligands have demonstrated high catalytic activity and have furnished addition products with excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). labsolu.ca For instance, the rhodium-catalyzed 1,4-addition of phenylboronic acid to various enones using chiral bod* ligands proceeds with high yields and enantioselectivities. The specific ligand employed can have a significant impact on the outcome, as illustrated in the table below.

Enone SubstrateChiral LigandYield (%)Enantiomeric Excess (% ee)
2-Cyclohexen-1-one(R,R)-Ph-bod9899
2-Cyclopenten-1-one(R,R)-Ph-bod9598
(E)-5-Phenylpent-3-en-2-one(R,R)-Bn-bod9296

Role in Asymmetric Arylation and Other Carbon-Carbon Bond Formations

Beyond 1,4-addition reactions, chiral bicyclo[2.2.2]octa-2,5-diene ligands have proven to be highly effective in the rhodium-catalyzed asymmetric arylation of imines. diva-portal.org This reaction provides a direct route to chiral diarylmethylamines, which are important structural motifs in many biologically active compounds. The use of ligands such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) has enabled the synthesis of these amines with enantioselectivities as high as 99% ee. diva-portal.org

The success of these ligands extends to other carbon-carbon bond-forming reactions as well. For example, they have been employed in the asymmetric addition of organoboron reagents to fumaric and maleic compounds. diva-portal.org Furthermore, iridium complexes bearing C1-symmetric bicyclo[2.2.2]octadienes have been successfully utilized in the kinetic resolution of allyl carbonates. diva-portal.org There is also evidence of their application in palladium-catalyzed intramolecular asymmetric Heck reactions.

Enhanced Enantioselectivity via Ligand Electronic and Steric Tuning

The enantioselectivity of catalysts derived from bicyclo[2.2.2]octa-2,5-diene ligands can be finely tuned by modifying the electronic and steric properties of the substituents on the diene core. This ability to rationally modify the ligand structure is a powerful tool for optimizing catalyst performance for a specific transformation.

For example, the introduction of electron-donating or electron-withdrawing groups on the aryl substituents at the 2- and 5-positions can influence the electronic properties of the rhodium center, which in turn can affect both the catalytic activity and the enantioselectivity of the reaction.

Steric tuning is also a critical factor. Increasing the steric bulk of the substituents can enhance the rigidity of the chiral pocket around the metal, leading to improved facial discrimination of the substrate and higher enantioselectivities. A study by Okamoto, Hayashi, and Rawal demonstrated that a chiral diene with a sterically bulky tertiary alcohol substituent on the bicyclo[2.2.2]octadiene framework led to higher enantioselectivity in rhodium-catalyzed conjugate addition reactions compared to other chiral dienes. This enhancement is attributed to the increased steric hindrance, which improves the enantiodiscrimination process.

Strategic Intermediates for Complex Chemical Synthesis

The utility of the bicyclo[2.2.2]octadiene framework extends beyond its role in chiral ligands. These strained bicyclic systems are valuable intermediates for the construction of more complex and diverse molecular architectures.

Building Blocks for Diversified Polycyclic Frameworks

"Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate" can be synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and an appropriate propiolate. This straightforward entry into the bicyclo[2.2.2]octadiene core makes it an attractive starting material for further synthetic transformations.

For instance, ethyl 3-bromobicyclo[2.2.2]octa-2,5-diene-2-carboxylate, a derivative of the title compound, serves as a versatile platform for the introduction of various substituents through cross-coupling reactions. rsc.org In a study by Persson and colleagues, this bromo-substituted bicyclooctadiene was subjected to Suzuki cross-coupling reactions with a range of boronic acids to synthesize a library of 3-aryl- and 3-heteroaryl-substituted bicyclo[2.2.2]octa-2,5-diene-2-carboxylates. rsc.org This approach highlights the utility of the functionalized bicyclo[2.2.2]octadiene core as a scaffold for building molecular diversity. The reaction sequence is depicted below:

Boronic Acid Coupling PartnerProduct Yield (%)
4-Methoxyphenylboronic acid75
1-Methoxyphenylboronic acid40
Naphthalen-2-ylboronic acid63
Naphthalen-1-ylboronic acid49

This strategy demonstrates the potential of "this compound" and its derivatives as key intermediates for accessing a wide array of substituted bicyclic structures, which can, in turn, serve as precursors for more complex polycyclic systems.

Precursors for π-Conjugated Systems via Thermal Elimination

This compound and its derivatives can serve as precursors for the formation of π-conjugated aromatic systems through a thermal elimination process known as the retro-Diels-Alder reaction. nih.govchalmers.se This reaction is a cycloreversion that occurs at elevated temperatures, where the bicyclic system breaks down into a more stable aromatic compound and a simple dienophile, such as ethene. nih.govchalmers.se

While this property can be synthetically useful for generating specific aromatic compounds under controlled conditions, it is often considered a degradation pathway to be avoided in other applications, such as in materials science. nih.govresearchgate.net For instance, during the synthesis of functionalized bicyclooctadienes (BODs) for energy storage, reaction temperatures are carefully managed, typically kept below 60 °C, to prevent the retro-Diels-Alder reaction from forming undesired aromatic byproducts. nih.govrsc.org The formation of the aromatic ring is a powerful thermodynamic driving force for this reaction. nih.gov

Model Systems for Fundamental Mechanistic Organic Chemistry Research

The bicyclo[2.2.2]octa-2,5-diene framework, including the ethyl carboxylate derivative, serves as an important model system for fundamental research in mechanistic organic chemistry. Its rigid, well-defined structure is ideal for studying a variety of chemical transformations and understanding the relationship between molecular structure and reactivity.

Researchers utilize this system to investigate the mechanisms of pericyclic reactions, such as the [4+2] cycloaddition (Diels-Alder reaction) and its reverse, the retro-Diels-Alder reaction. chalmers.se The stereochemical and electronic outcomes of these reactions can be systematically studied by introducing different functional groups onto the bicyclic skeleton.

Furthermore, derivatives of this compound are pivotal in probing the mechanisms of photochemical isomerizations, specifically the [2+2] cycloadditions that are central to molecular solar thermal energy storage systems. rsc.org By modifying the substituents on the diene, scientists can systematically alter the electronic and steric properties of the molecule to study how these changes affect quantum yields, energy storage capacities, and the kinetics of thermal energy release. rsc.orgdiva-portal.org These fundamental studies provide valuable insights into reaction pathways, transition states, and the principles of photochemistry.

Materials Science Applications: Molecular Solar Thermal (MOST) Energy Storage Systems

Derivatives of this compound are key components in the development of Molecular Solar Thermal (MOST) energy storage systems. nih.govrsc.org In these systems, a molecule, known as a photoswitch, absorbs solar energy and undergoes a reversible chemical transformation into a high-energy, metastable photoisomer. beilstein-journals.org The energy is stored in the chemical bonds of this isomer and can be released as heat on demand.

The bicyclo[2.2.2]octa-2,5-diene (BOD) framework is a promising candidate for MOST applications. rsc.org Upon irradiation with light, it undergoes an intramolecular [2+2] cycloaddition to form a strained, high-energy tetracyclooctane (TCO) photoisomer. rsc.org This process effectively captures and stores solar energy. The parent BOD system can then be regenerated from the TCO isomer by applying a trigger, such as heat, which releases the stored energy. beilstein-journals.org

This compound itself is a valuable synthetic building block for creating more advanced photoswitches. For example, ethyl-3-bromobicyclo[2.2.2]octa-2,5-diene-2-carboxylate, synthesized from the parent compound, is used as a precursor in cross-coupling reactions to introduce various donor and acceptor groups, allowing for the fine-tuning of the photoswitch's properties. nih.govrsc.org

Significant research has focused on the structural modification of the bicyclo[2.2.2]octa-2,5-diene skeleton to optimize its performance in MOST systems. The goal is to enhance energy storage density, shift the absorption spectrum to capture more of the solar spectrum, and control the lifetime of the high-energy isomer to ensure long-term storage. diva-portal.orgresearchgate.net

Introducing electron-donating and electron-withdrawing groups at the 2 and 3 positions of the diene is an effective strategy for modifying the optical properties. rsc.org Further modifications, such as elongating the saturated bridge of the bicyclic system, have been shown to increase the energy storage capacity. researchgate.netrsc.org However, such changes can also impact the stability of the photoisomer, sometimes leading to reduced storage times due to increased ring strain. rsc.orgresearchgate.net Computational and experimental studies have demonstrated that BOD/TCO systems can achieve significantly higher storage energies (143–153 kJ mol⁻¹) compared to analogous, well-studied norbornadiene/quadricyclane (NBD/QC) systems. rsc.org

The strategic placement of bulky substituents can also be used to engineer the stability of the TCO photoisomer, prolonging its half-life from seconds to minutes and thus improving the energy storage duration. researchgate.netrsc.org Research has also explored elongating the unsaturated bridge, which can concurrently improve both energy storage density and the thermal stability of the photoisomer. rsc.org

Data on Bicyclic Diene Photoswitches for MOST Systems

System/ModificationStorage Energy (kJ/mol)Energy Storage Density (MJ/kg)Thermal Back-Reaction Barrier (kJ/mol)
Prototype Norbornadiene/Quadricyclane (NBD/QC)96.061.04121.76
Synthesized BOD/TCO Systems143–1530.47–0.51Not specified
Bicyclic Diene with Elongated Unsaturated Bridge (-NH- unit)158.571.48136.36

This table presents comparative data for different photoswitch systems, highlighting the enhancements achieved through structural modification of the bicyclic diene framework. Data sourced from references rsc.orgresearchgate.netresearchgate.net.

Q & A

Q. What are the established synthetic routes for ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is synthesized via a Diels-Alder reaction between ethyl propiolate derivatives and cyclohexadiene. For example, bromination of ethyl propiolate with NBS produces ethyl-3-bromopropiolate, which reacts with cyclohexadiene at 60°C to yield the bicyclic ester (71% yield) . Optimization involves controlling temperature, catalyst selection (e.g., Lewis acids like AlCl₃ for stereochemical purity), and solvent polarity to minimize side products like tricyclic byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regioselectivity and diastereomeric ratios by analyzing coupling constants and chemical shifts (e.g., olefinic protons at δ 5.5–6.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral derivatives like (1R,4R,7R)-isomers .
  • IR spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and olefin C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using chiral diene ligands?

Chiral bicyclo[2.2.2]octadienes serve as ligands in asymmetric catalysis. For example, rhodium complexes of C₂-symmetric dienes (e.g., derived from (R)-carvone) enable 1,4-additions of organoboronic acids to electron-deficient olefins with >90% ee. Key steps include enantioselective hydrosilylation and cross-coupling to install substituents .

Q. What strategies address discrepancies in reported synthetic yields or purity?

Contradictions arise from stereochemical impurities (e.g., endo vs. exo isomers) and side reactions. Mitigation strategies:

  • Chromatographic purification : Use silica gel or HPLC to separate diastereomers .
  • Catalyst screening : Aluminum chloride improves endo-selectivity in Diels-Alder reactions (98% purity vs. 76% without catalysis) .
  • In situ monitoring : Reaction progress tracked via GC-MS or TLC to optimize stopping points .

Q. How do computational models predict the compound’s reactivity in cycloadditions or cross-couplings?

DFT calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. For example, electron-withdrawing ester groups lower the LUMO of the dienophile, accelerating cycloaddition . MD simulations also evaluate steric effects in palladium-catalyzed cross-couplings .

Q. What role does the bicyclo[2.2.2]octadiene scaffold play in asymmetric catalysis?

The rigid bicyclic framework enforces preorganization of transition-metal complexes (e.g., Rh or Pd), enhancing stereocontrol. Applications include:

  • 1,4-additions : Arylboronic acids to α,β-unsaturated ketones (up to 95% ee) .
  • Cyclopropanations : Via carbene transfer reactions .

Q. How are hazardous intermediates managed during large-scale synthesis?

  • Safety protocols : Use fume hoods, PPE (gloves, goggles), and inert atmospheres for brominated intermediates .
  • Waste disposal : Neutralize reactive byproducts (e.g., succinimide from NBS) before aqueous quenching .
  • Scale-up adjustments : Replace volatile solvents (e.g., THF) with safer alternatives like ethyl acetate .

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Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.